molecular formula C19H15FN2O4 B2841754 Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1359415-08-9

Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B2841754
CAS No.: 1359415-08-9
M. Wt: 354.337
InChI Key: SGVIGFYGMWDAGS-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline-based small molecule characterized by a carbamoylmethoxy substituent at position 4 of the quinoline core and a 3-fluorophenyl carbamoyl moiety. Its structural uniqueness arises from the combination of electron-withdrawing fluorine and the carbamate linker, which may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-25-19(24)16-10-17(14-7-2-3-8-15(14)22-16)26-11-18(23)21-13-6-4-5-12(20)9-13/h2-10H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVIGFYGMWDAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 3-bromophenylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases, subject to further research and clinical trials.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Quinoline Carboxylates

Substituent-Driven Activity and Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Relevance References
Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate 4-carbamoylmethoxy (3-F-phenyl), 2-COOCH₃ C₁₉H₁₅FN₂O₅ 394.34 Fluorine enhances stability; carbamate linker for H-bonding Potential P-gp inhibitor (inferred)
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 6-OCH₃, 2-COOCH₃, 4-aryl C₁₈H₁₅NO₃ 293.32 Methoxy group increases electron density Demonstrated P-gp inhibition (IC₅₀ ~ 2.5 µM)
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 4-Cl, 6-CH₃, 2-CF₃ C₁₃H₉ClF₃NO₂ 303.66 Halogen and CF₃ improve lipophilicity Antibacterial/antifungal applications
Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}quinoline-2-carboxylate 4-carbamoylmethoxy (benzodioxin), 2-COOCH₃ C₂₁H₁₈N₂O₆ 396.40 Benzodioxin enhances π-π stacking Not reported; structural analog
Key Differences and Implications
  • Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) in Methyl 6-methoxy-2-phenylquinoline-4-carboxylate increases electron density, favoring interactions with hydrophobic pockets, whereas fluorine and CF₃ in other analogs enhance electrophilicity and metabolic resistance .
  • Positional Isomerism : The carbamoylmethoxy group at position 4 (target compound) versus position 6 (’s analog) alters steric and electronic interactions with biological targets .
  • Synthetic Accessibility : Halogenated derivatives (e.g., 4-Cl) require harsh conditions, while carbamoylmethoxy analogs involve milder coupling steps .

Biological Activity

Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15FNO4
  • Molecular Weight : 303.30 g/mol

This compound primarily exerts its biological effects through the inhibition of specific protein kinases involved in cancer progression. In particular, it has shown promising inhibitory activity against the c-Met kinase, which is associated with tumor growth and metastasis.

Key Findings:

  • c-Met Inhibition : The compound has been demonstrated to inhibit c-Met with an IC50 value in the nanomolar range, indicating potent activity against this target .
  • Antitumor Activity : In vitro studies have shown that the compound exhibits significant cytotoxic effects on various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cells. The IC50 values for these cell lines were reported as follows:
    • H460: 0.14 ± 0.03 µM
    • HT-29: 0.20 ± 0.02 µM
    • MDA-MB-231: 0.42 ± 0.03 µM .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the quinoline core and substituents significantly influence the biological activity of the compound. The presence of a fluorine atom on the phenyl ring enhances potency, while the methoxy group contributes to improved solubility and bioavailability.

Structural Feature Effect on Activity
Fluorine substitution on phenylIncreases potency against c-Met
Methoxy groupEnhances solubility
Carbamoyl linkageEssential for maintaining biological activity

Case Studies

  • In Vitro Efficacy : A study evaluated the compound's efficacy against a panel of cancer cell lines, revealing that it not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines .
  • Mechanistic Studies : Further mechanistic investigations using docking studies highlighted that the compound binds effectively to the c-Met binding site, suggesting a competitive inhibition mechanism .
  • Comparative Analysis : When compared to other known c-Met inhibitors, this compound demonstrated superior potency, making it a candidate for further development in targeted cancer therapies.

Q & A

Q. What methodologies enable the design of multi-target drug candidates based on this compound’s scaffold?

  • Methodological Answer:
  • Fragment-based design : Attach pharmacophores (e.g., sulfonamides) to target secondary sites (e.g., carbonic anhydrase).
  • Polypharmacology screening : Use PASS Online to predict off-target interactions.
  • Hybrid synthesis : Couple with known kinase inhibitors (e.g., imatinib analogs) via click chemistry .

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